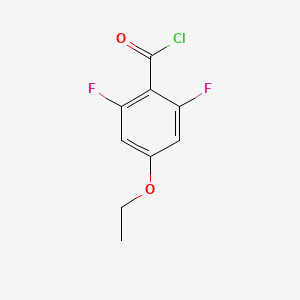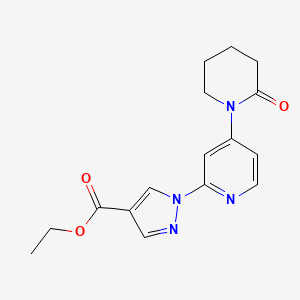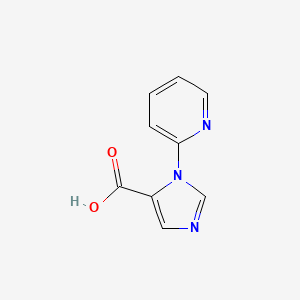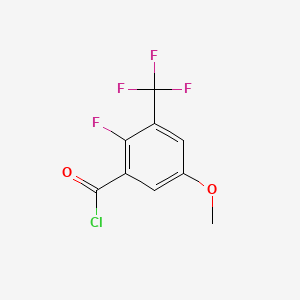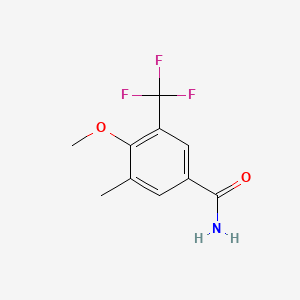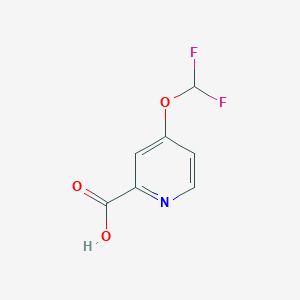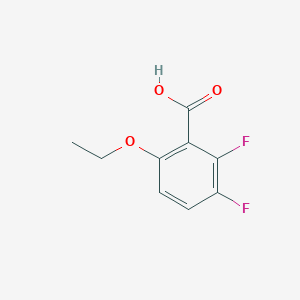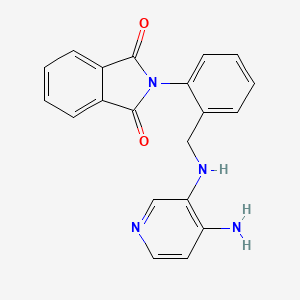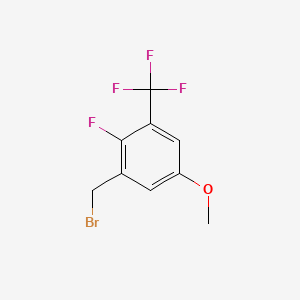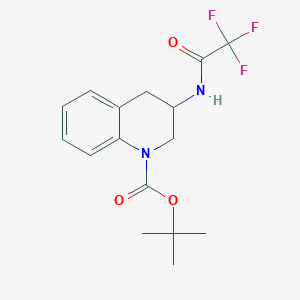
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1799434-58-4 . It has a molecular weight of 344.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.33 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazoline Antifolates :The compound is used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are potent inhibitors of human thymidylate synthase, a key enzyme in DNA synthesis (Pawełczak et al., 1989).
In Chemical Transformations :tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, undergoes various chemical reactions including reaction with maleic anhydride to form complex structures (Moskalenko & Boev, 2014).
Formation of 1,2-Dihydroquinoline Derivatives :The compound plays a role in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives, which are synthesized efficiently in alcoholic solvent, particularly in bulky tert-butyl alcohol (Matsumoto, Mori, & Akazome, 2010).
Glycuronamide Synthesis :It is utilized in the preparation of glycopyranosiduronic acids linked to amino acids, forming compounds that are potentially useful for immunochemical studies (Chernyak et al., 1991).
N-Deprotection in Chemical Synthesis :The compound is involved in the N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, important in synthetic chemistry (Albanese et al., 1997).
Synthesis of Isoquinoline Derivatives :Used in the Heck reaction for synthesizing isoquinoline derivatives, demonstrating its utility in complex organic syntheses (Ture et al., 2011).
As a tert-Butoxycarbonylation Reagent :It serves as a reagent for tert-butoxycarbonylation, a key reaction in organic synthesis, particularly for acidic proton-containing substrates like phenols and amines (Saito et al., 2006).
In Furan Ring Formation :It's instrumental in one-pot reactions leading to furan ring formation, an important process in the synthesis of various organic compounds (Fujita et al., 1997).
Derivatization for GC-MS Analysis :It is used in derivatization protocols for gas chromatography-mass spectrometry analysis, enhancing detection of various compounds (Birkemeyer, Kolasa, & Kopka, 2003).
In Enantiospecific Photocyclization :The compound is involved in enantiospecific photocyclization processes, an important aspect of stereochemistry in organic synthesis (Ayitou & Sivaguru, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQKXVMGCVILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



